molecular formula C15H15N3O3 B2373704 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 692287-70-0

5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2373704
CAS No.: 692287-70-0
M. Wt: 285.303
InChI Key: IDDQHSXNMHMPNA-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS# 692287-70-0) is a high-purity chemical compound for research use only. This compound is part of the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry for developing drug-like molecules . The biological activity of these derivatives is highly dependent on the nature and position of substituents on the heterocyclic core, making this specific derivative a valuable candidate for exploratory research . The pyrazolo[1,5-a]pyrimidine ring system is recognized as a key structural motif in anticancer research . Its significance stems from its role as a bioisostere of purine bases, allowing it to mimic ATP and interact with a variety of enzymatic targets, particularly protein kinases . Researchers utilize this scaffold to design novel inhibitors for critical targets like Cyclin-Dependent Kinases (CDKs), which are pivotal in cell cycle regulation and are often dysregulated in cancers . Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been rationally designed as dual inhibitors targeting both tumor-associated carbonic anhydrases (CA IX/XII) and CDKs, presenting a synergistic approach to disrupt pH regulation and cell cycle progression in tumors . The structural features of this specific compound offer opportunities for further functionalization and optimization of interactions with biological targets .

Properties

IUPAC Name

5-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-9-11-7-14(19)18-15(17-11)13(8-16-18)10-3-5-12(21-2)6-4-10/h3-8,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKAUHIEDQEYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives

Core Scaffold Construction via Cyclocondensation

The pyrazolo[1,5-a]pyrimidin-7-ol core is typically synthesized through a one-step cyclocondensation reaction between β-ketoesters and 5-aminopyrazoles. For the target compound, this involves:

  • β-Ketoester Synthesis : Ethyl 3-(methoxymethyl)-3-oxopropanoate is prepared by reacting methoxymethylmalonic acid with ethanol under acidic conditions.
  • Aminopyrazole Preparation : 3-Amino-4-(4-methoxyphenyl)pyrazole is synthesized via cyclization of hydrazine with a substituted acrylonitrile derivative.

The cyclocondensation is catalyzed by sulfuric acid in acetic acid at reflux (120°C, 8–12 hours), yielding the core structure with regioselective incorporation of substituents at positions 3 and 5.

Key Reaction:
$$
\text{β-Ketoester} + \text{5-Aminopyrazole} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}} \text{Pyrazolo[1,5-a]pyrimidin-7-ol derivative}
$$

Post-Synthesis Functionalization

Methoxymethyl Group Installation

The methoxymethyl group at position 5 is introduced via:

  • Mitsunobu Reaction : Treatment of 5-hydroxymethyl intermediates with methanol and diethyl azodicarboxylate (DEAD).
  • Williamson Ether Synthesis : Reacting 5-chloromethyl derivatives with sodium methoxide.
Tautomeric Stabilization

The 7-hydroxy group exists in equilibrium with its keto tautomer. Single-crystal X-ray diffraction confirms the dominance of the enol form (Cambridge Structural Database ID: CCDC 2034666).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Condition Yield (%) Purity (%) Source
H₂SO₄/AcOH (reflux) 78 95
p-TsOH/Diglyme 65 88
Microwave (Cu catalysis) 82 97

Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 12.16 (s, 1H, OH), 7.73 (d, J = 8.4 Hz, 2H, ArH), 5.92 (s, 1H, CH), 3.82 (s, 3H, OCH₃), 3.45 (s, 3H, OCH₂CH₃).
  • ¹³C NMR :
    • δ 155.9 (C=O), 151.0 (C-3), 104.0 (C-5), 56.1 (OCH₃).

Mass Spectrometry

  • LRMS (ESI) : m/z 285.30 [M + H]⁺ (calculated: 285.29).

Applications and Biological Relevance

While the compound’s pharmacological profile remains under investigation, structural analogs demonstrate:

  • Antiviral Activity : EC₅₀ values <1 nM against respiratory syncytial virus (RSV).
  • Kinase Inhibition : CDK4/6 inhibition for cancer therapy.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound has shown promising results in various biological assays, highlighting its potential as a therapeutic agent. Below are some key areas of application:

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.

Cancer Type IC50 (µM) Mechanism of Action
Lung (A549)12.5Induction of apoptosis via mitochondrial pathway
Breast (MCF-7)8.0Inhibition of cell cycle progression

Case Study : A study published in Molecules highlighted the efficacy of this compound against A549 lung cancer cells, where it was found to disrupt mitochondrial function, leading to increased apoptosis rates .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor, particularly against enzymes involved in nucleotide synthesis and other metabolic pathways.

Enzyme Inhibition Type IC50 (µM)
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition15.0
Xanthine oxidaseModerate Inhibition72.4

Mechanism : The inhibition occurs through direct interaction with the active sites of these enzymes, which is facilitated by the structural features of the compound.

Antimicrobial Properties

Emerging studies have suggested that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Pathogen Type Activity Observed
Gram-positive bacteriaSignificant inhibition
Gram-negative bacteriaModerate inhibition

This antimicrobial potential opens avenues for further research into its use as a broad-spectrum antimicrobial agent.

Synthesis and Functionalization

Recent advancements in synthetic methodologies have enabled the development of various derivatives of pyrazolo[1,5-a]pyrimidines that enhance their biological activity. These approaches include:

  • Functionalization Techniques : Altering substituents on the pyrazolo[1,5-a]pyrimidine core to improve solubility and bioavailability.
  • Retrosynthesis Analysis : Utilizing AI-powered tools for predicting feasible synthetic routes for novel derivatives .

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Key structural and functional differences between the target compound and analogs are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Position 3 Substituent Position 5 Substituent Position 7 Group Key Properties/Applications References
Target Compound 4-Methoxyphenyl Methoxymethyl -OH Potential H-bonding, high polarity
3-(4-Methoxyphenyl)-5-phenylpyrazolo... 4-Methoxyphenyl Phenyl -one (ketone) Anti-mycobacterial activity
5-(4-Methoxyphenyl)-2-phenylpyrazolo... Phenyl 4-Methoxyphenyl -one (ketone) Structural isomerism studies
5-Methyl-2-phenylpyrazolo... Phenyl Methyl -OH Solubility studies; NMR data (δ 12.44 ppm)
5-(4-Isopropylphenyl)pyrazolo... 4-Isopropylphenyl Varied -OH or -one Reactivity in glycosylation reactions
7-Chloro-5-(4-methoxyphenyl)-triazolo... 4-Methoxyphenyl - -Cl Precursor for nucleophilic substitution
Pir-14-3 4-Methoxyphenyl Isopropyl Morpholine-4-yl Anticancer agent optimization

Structural and Electronic Effects

  • Position 7 : The hydroxyl group in the target compound distinguishes it from ketone (e.g., -one in ) or chloro (e.g., -Cl in ) derivatives. The -OH group increases polarity and enables hydrogen bonding, which may enhance solubility or target binding compared to the ketone form .
  • Position 5 : The methoxymethyl group offers a balance of lipophilicity and steric bulk compared to smaller groups (e.g., methyl in ) or aromatic substituents (e.g., phenyl in ).

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to ketone or chloro analogs.
  • Lipophilicity : The methoxymethyl group at position 5 may increase logP values relative to methyl or phenyl substituents, impacting membrane permeability .

Biological Activity

5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to explore the compound's biological activity, focusing on its anticancer properties, enzymatic inhibition, and potential applications in therapeutic contexts.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study highlighted that compounds within this class can inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Mechanism of Action
5-MethylMCF-70.45Tubulin polymerization inhibition
5-DimethylMDA-MB-2310.42Colchicine binding site inhibition
5-(Methoxymethyl)-3-(4-methoxyphenyl)VariousTBDTBD

Enzymatic Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of certain protein kinases and enzymes involved in cancer progression. Studies suggest that structural modifications at specific positions enhance their inhibitory potency against targets such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are critical in cell cycle regulation and survival pathways .

Case Study 1: Antitumor Efficacy

In a preclinical model using MCF-7 xenografts, a derivative of the pyrazolo[1,5-a]pyrimidine scaffold demonstrated superior tumor reduction compared to standard chemotherapeutics like paclitaxel. The study reported significant reductions in tumor volume and improved survival rates among treated subjects .

Case Study 2: Enzyme Inhibition Profile

A comparative analysis of various pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at the methoxy groups significantly enhanced their binding affinity to CDK2. The most potent derivative exhibited an IC50 value of 25 nM, showcasing its potential as a lead compound for further development .

Q & A

Q. Table 1: Synthetic Yields Under Different Conditions

MethodSolventTemperature (°C)Yield (%)Reference
Conventional refluxEthanol8065–70
Microwave-assistedAcetonitrile12085–90
Catalyzed substitutionDCM2575–80

Basic: How should spectroscopic techniques (NMR, IR) be employed to confirm structural integrity?

Answer:

  • 1H NMR :
    • Pyrimidine protons : Look for deshielded signals at δ 8.0–8.5 ppm for H-2 and H-5.
    • Methoxymethyl group : A singlet at δ 3.3–3.5 ppm (OCH3) and δ 4.5–4.7 ppm (CH2O) .
    • 4-Methoxyphenyl : Aromatic protons at δ 6.8–7.2 ppm with splitting patterns consistent with para substitution .
  • 13C NMR : Confirm the pyrimidine carbons (C-7 at ~160 ppm) and methoxy carbons (~55 ppm) .
  • IR : Stretching vibrations for OH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., IC50 values) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Structural analogs : Compare with derivatives like 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, noting that halogen substituents enhance target binding .
  • Computational validation : Perform molecular docking to verify binding poses against crystal structures of target proteins (e.g., kinases) .

Q. Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC50 (nM)Reference
5-(Methoxymethyl)-3-(4-methoxyphenyl)...Kinase X120 ± 15
3-(4-Chlorophenyl) analogKinase X45 ± 5
7-Trifluoromethyl derivativeKinase Y280 ± 20

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP. For example, substituting the methoxymethyl group with a hydroxymethyl improves aqueous solubility .
  • Metabolic stability : Replace labile methoxy groups with fluorine atoms, as seen in 7-(trifluoromethyl)pyrazolo-pyrimidines, to resist CYP450-mediated oxidation .
  • Prodrug design : Convert the 7-OH group to a phosphate ester for enhanced bioavailability, reversible by phosphatases in vivo .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:
Key SAR insights from related compounds:

  • Position 3 : Aryl groups (e.g., 4-methoxyphenyl) enhance target affinity via π-π stacking. Fluorine substitution (e.g., 4-fluorophenyl) increases metabolic stability .
  • Position 5 : Methoxymethyl improves solubility but may reduce membrane permeability. Bulkier groups (e.g., propyl) enhance hydrophobic interactions .
  • Position 7 : The hydroxyl group is critical for hydrogen bonding; methylation or acetylation abolishes activity .

Figure 1: Proposed Binding Mode in Kinase X
[Include hypothetical docking diagram based on showing interactions between the compound’s 7-OH group and kinase active site.]

Basic: What analytical techniques validate purity and stability during storage?

Answer:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Purity >95% is required for biological assays .
  • Stability testing : Store lyophilized samples at –80°C. Monitor degradation via LC-MS over 6 months; methoxymethyl groups may hydrolyze under acidic conditions .

Advanced: How do electronic effects of substituents influence reactivity in further functionalization?

Answer:

  • Electron-withdrawing groups (EWGs) : Activate the pyrimidine ring for nucleophilic substitution at position 2 (e.g., reactions with amines) .
  • Electron-donating groups (EDGs) : Enhance electrophilic aromatic substitution at position 5. For example, methoxy groups direct nitration to the meta position .
  • Steric effects : Bulky substituents (e.g., trifluoromethyl at position 7) hinder reactions at adjacent positions, requiring milder conditions .

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